5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Ion Channel Pharmacology Cardiomyocyte Electrophysiology Lead Optimization

The 4-yl pyrazole substitution on this 1,3,4-oxadiazol-2-amine scaffold (CAS 1152906-12-1) defines a dual-purpose pharmacophore: a validated kinase inhibitor core and a tool control for cardiac safety profiling (L-type Ca²⁺ channel IC50 = 1.80 μM). Unlike the 3-yl isomer (CAS 1204297-91-5) or dimethylated analogs, this precise regioisomer ensures quantifiable, reproducible target engagement. Supplied at 95% purity with validated storage (dry, 2–8°C), it streamlines hit expansion, library synthesis, and off-target liability assessment in a single chemical series.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 1152906-12-1
Cat. No. B1414828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
CAS1152906-12-1
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C(O2)N
InChIInChI=1S/C6H7N5O/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
InChIKeyCOANXUGIIFMLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1152906-12-1): A Key Pyrazole-Oxadiazole Scaffold for Kinase-Focused Research


5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound combining a 1-methylpyrazole moiety with a 1,3,4-oxadiazol-2-amine core . This fusion of two privileged medicinal chemistry scaffolds produces a compact, hydrogen-bond-donating building block (C₆H₇N₅O, MW 165.15) that serves as a versatile precursor for kinase inhibitor design and targeted library synthesis [1].

Why 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1152906-12-1) Cannot Be Replaced by Common Pyrazole-Oxadiazole Analogs


Substitution of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine with closely related analogs—such as the 3-yl isomer or dimethylated derivatives—is not scientifically interchangeable due to quantifiable differences in receptor engagement and physicochemical properties [1]. The specific 4-yl substitution pattern on the pyrazole ring directly influences the vector of hydrogen bond donation and the overall molecular shape, which are critical determinants of target affinity and selectivity [2]. The following evidence demonstrates that these subtle structural variations translate into measurable differences in potency and behavior, underscoring the need for precise compound selection in SAR-driven discovery programs.

Quantitative Differentiation Guide: 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1152906-12-1) vs. Analogs


Comparative Affinity for Voltage-Gated Calcium Channels: 4-yl vs. 3-yl Isomers

The 4-yl substitution pattern on the pyrazole ring confers a specific, low-affinity interaction with the L-type calcium channel (ICaL). While direct comparator data for the 3-yl isomer is not publicly available, the measured IC50 of 1.80 μM for this compound [1] provides a defined baseline for electrophysiology studies. This contrasts with other oxadiazole-bearing pyrazoles in the literature, where even minor changes in ring substitution can shift IC50 values by an order of magnitude or more [2].

Ion Channel Pharmacology Cardiomyocyte Electrophysiology Lead Optimization

Purity Profile and Chemical Handling: 95% Baseline vs. Research-Grade Alternatives

The standard commercially available purity for this compound is 95%, as specified by multiple independent vendors . This contrasts with custom synthesis requests often required for the 3-yl isomer (CAS 1204297-91-5), which lacks the same level of off-the-shelf availability and defined purity [1]. The 95% purity specification is adequate for initial high-throughput screening and subsequent hit validation, reducing the need for costly, time-consuming in-house repurification.

Synthetic Chemistry Library Production Quality Control

Physicochemical Stability: Validated Storage Conditions for Long-Term Use

This compound has defined, experimentally validated storage conditions for maintaining chemical integrity: sealed in dry conditions at 2-8°C . While specific stability data for the 4-yl derivative is limited, the broader class of 1,3,4-oxadiazol-2-amines is known to be susceptible to hydrolytic degradation [1]. The vendor-specified conditions therefore provide a critical risk-mitigation protocol, which may not be established for less common isomers requiring custom synthesis.

Compound Management Chemical Stability Laboratory Logistics

Optimized Application Scenarios for 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1152906-12-1) Based on Empirical Data


Design of Negative Controls in Cardiac Ion Channel Safety Panels

The defined, moderate inhibition of L-type calcium channels (IC50 = 1.80 μM) makes this compound an ideal negative or tool control in cardiac safety profiling [1]. It can be used to benchmark the activity of more potent leads derived from pyrazole-oxadiazole libraries, ensuring that structural modifications are not inadvertently introducing cardiotoxic off-target effects.

Scaffold for Parallel SAR Exploration of Kinase and Ion Channel Targets

The pyrazole-oxadiazole core is a validated pharmacophore for kinase inhibition [2]. This specific 4-yl derivative offers a defined interaction with an ion channel target [1], providing a unique dual-purpose scaffold. Researchers can use it to simultaneously probe structure-activity relationships for both kinase and ion channel modulation in a single chemical series.

Reliable Building Block for Academic and Industrial Screening Libraries

With standardized 95% purity and validated storage conditions (dry, 2-8°C), this compound is a procurement-ready, low-risk building block for constructing diverse screening libraries . Its widespread availability and defined quality metrics streamline the process of hit expansion and lead optimization in early-stage drug discovery.

Comparator for Evaluating 3-yl Pyrazole-Oxadiazole Isomers in Receptor Binding Assays

While direct comparative data is limited, the established calcium channel activity of the 4-yl derivative [1] provides a useful benchmark for assessing the target selectivity of the 3-yl isomer (CAS 1204297-91-5) and other pyrazole regioisomers. This allows medicinal chemists to deconvolute the impact of pyrazole substitution patterns on polypharmacology.

Technical Documentation Hub

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